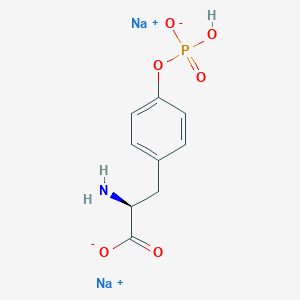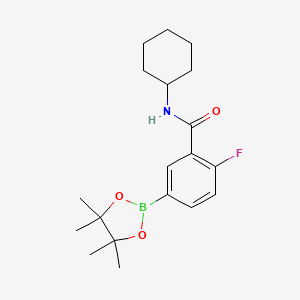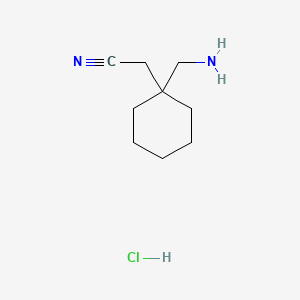
Ethyl 2-(5-iodo-2-nitrophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-iodo-2-nitrophenyl)acetate is an organic compound that belongs to the class of nitroaromatic esters. This compound is characterized by the presence of an iodine atom, a nitro group, and an ester functional group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(5-iodo-2-nitrophenyl)acetate can be synthesized through a multi-step process involving the iodination of a nitrophenylacetate precursor. One common method involves the nitration of ethyl phenylacetate to form ethyl 2-nitrophenylacetate, followed by iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically carried out in an organic solvent like acetic acid or dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of ethyl 5-iodo-2-nitrophenylacetate may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, with considerations for waste management and environmental impact. Continuous flow reactors and automated systems may be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(5-iodo-2-nitrophenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Ester Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid are typical reducing agents.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid solutions are used for ester hydrolysis.
Major Products Formed
Substitution: Products include ethyl 5-azido-2-nitrophenylacetate or ethyl 5-thiocyanato-2-nitrophenylacetate.
Reduction: The major product is ethyl 5-amino-2-nitrophenylacetate.
Hydrolysis: The products are 5-iodo-2-nitrophenylacetic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-(5-iodo-2-nitrophenyl)acetate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of nitroaromatic compounds and their derivatives.
Material Science: The compound is used in the preparation of functionalized materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of ethyl 5-iodo-2-nitrophenylacetate depends on the specific application and the target molecule
Enzyme Inhibition: The nitro group can form hydrogen bonds or electrostatic interactions with active site residues, leading to enzyme inhibition.
Receptor Binding: The aromatic ring and functional groups can interact with receptor sites, modulating their activity.
Redox Reactions: The nitro group can undergo redox reactions, generating reactive intermediates that can affect cellular processes.
Comparación Con Compuestos Similares
Ethyl 2-(5-iodo-2-nitrophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 5-bromo-2-nitrophenylacetate: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and biological activity.
Ethyl 5-chloro-2-nitrophenylacetate:
Ethyl 5-fluoro-2-nitrophenylacetate: The presence of a fluorine atom can influence the compound’s stability and reactivity.
Each of these compounds has unique properties that make them suitable for specific applications, and the choice of compound depends on the desired outcome in a given research or industrial context.
Propiedades
IUPAC Name |
ethyl 2-(5-iodo-2-nitrophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO4/c1-2-16-10(13)6-7-5-8(11)3-4-9(7)12(14)15/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXGUEXPEPRIEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B8242288.png)



![[1,2,5]thiadiazolo[3,4-f][2,1,3]benzothiadiazole-4,8-dione](/img/structure/B8242314.png)

![Methyl 4-[(hydroxyimino)methyl]-2-methylbenzoate](/img/structure/B8242322.png)







